molecular formula C22H20N4O2S2 B3300403 2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide CAS No. 901258-50-2

2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B3300403
CAS No.: 901258-50-2
M. Wt: 436.6 g/mol
InChI Key: ZGOPWHWTXAWJFJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with a 4-ethoxyphenyl group at position 2, a phenyl group at position 5, and a sulfanyl-linked N-(1,3-thiazol-2-yl)acetamide moiety at position 2. Notably, highlights the tautomeric behavior of structurally related acetamides, where equilibrium between imino and amino tautomers can influence reactivity and biological interactions.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-2-28-17-10-8-16(9-11-17)20-25-19(15-6-4-3-5-7-15)21(26-20)30-14-18(27)24-22-23-12-13-29-22/h3-13H,2,14H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPWHWTXAWJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Ethoxyphenyl and Phenyl Groups: The ethoxyphenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is formed through the cyclization of a thioamide with a haloketone.

    Coupling of the Imidazole and Thiazole Rings: The final step involves the coupling of the imidazole and thiazole rings through a sulfanyl linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name/Class Key Substituents/Ring Systems Synthesis Method (Key Reagents) Reported Bioactivity/Properties Reference
Target Compound 4-Ethoxyphenyl, phenyl, imidazole, thiazole Likely EDC-mediated coupling (analogous to ) Tautomerism (1:1 ratio, imino/amino forms)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole EDC hydrochloride, triethylamine Structural studies (crystal packing)
FP1-12 Derivatives (e.g., triazole-imidazolone hybrids) Triazole, imidazolone, hydroxyacetamide Zeolite (Y-H)-catalyzed condensation Antiproliferative activity (IC₅₀ values)
Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) Sulfamoyl, pyridinyl, methyl-thiazole Not specified (patented antiviral agent) HSV inhibitor (clinical use)
Diclofenac sodium (reference compound) Phenylacetic acid derivative Standard NSAID synthesis Anti-inflammatory, anti-exudative

Key Observations

Structural Variations and Bioactivity: The target compound’s imidazole-thiazole framework distinguishes it from simpler arylacetamides like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide . Pritelivir (), a sulfamoyl-thiazole acetamide, demonstrates how electron-withdrawing groups (e.g., sulfamoyl) can confer antiviral activity. In contrast, the target compound’s ethoxy group is electron-donating, suggesting divergent biological targets. FP1-12 derivatives () highlight the role of triazole and imidazolone rings in antiproliferative activity, whereas the target compound’s imidazole-thiazole system may favor different mechanisms, such as kinase inhibition.

Synthesis Strategies :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDC), as seen in , to link the imidazole-thiol intermediate to the thiazol-2-yl acetamide. This contrasts with FP1-12 derivatives, which use zeolite catalysts and pyridine for cyclization .

Tautomerism and Reactivity: confirms that related acetamides exhibit tautomeric equilibria, which could influence the target compound’s stability and binding kinetics. Non-tautomeric analogs (e.g., pritelivir) may exhibit more predictable pharmacokinetics.

Biological Potential: While anti-exudative and antiproliferative activities are reported for triazole/imidazolone acetamides (), the target compound’s bioactivity remains speculative.

Notes

  • Synthesis Challenges : The compound’s tautomeric behavior () may complicate purification and characterization, requiring advanced analytical techniques (e.g., dynamic NMR).
  • Structural Insights : Crystallographic data for analogs () reveal that substituent orientation (e.g., dichlorophenyl vs. ethoxyphenyl) affects molecular packing and hydrogen-bonding networks, which could influence solubility.
  • Therapeutic Gaps : Unlike pritelivir (), the target compound lacks sulfamoyl or pyridinyl groups, which are critical for antiviral activity. Future modifications could explore these motifs.

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, a thiazole moiety, and an acetamide group. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C22H20N4OS2C_{22}H_{20}N_{4}OS_{2} with a molecular weight of approximately 420.55 g/mol. The presence of the imidazole and thiazole rings is significant due to their known roles in developing anticancer and antimicrobial agents. The sulfanyl group may enhance the compound's reactivity and biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its structural components:

  • Imidazole Ring : Often involved in enzyme inhibition and receptor modulation.
  • Thiazole Moiety : Known for its role in antimicrobial activity.
  • Sulfanyl Linkage : May contribute to the compound's stability and reactivity.

Potential Mechanisms

  • Enzyme Inhibition : The imidazole ring can interact with histidine residues in enzymes, potentially leading to inhibition of key metabolic pathways.
  • Antimicrobial Activity : The thiazole component may target bacterial cell membranes or inhibit essential bacterial enzymes.

Antimicrobial Activity

Research has shown that derivatives of imidazole and thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this one have demonstrated efficacy against both Gram-positive and Gram-negative bacteria:

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
5-Aryl-2-aminoimidazolesStrong activity against biofilms

Anticancer Activity

Preliminary studies indicate that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro.

Case Studies

  • Study on Biofilm Formation : A study evaluated the effectiveness of imidazole-containing compounds against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that some derivatives displayed strong antibiofilm activity while maintaining low toxicity towards eukaryotic cells .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various thiazole and imidazole derivatives on cancer cell lines, revealing that certain modifications could enhance their anticancer properties while reducing toxicity .

Q & A

Q. Optimization :

  • Catalysts : Zeolite Y-H (0.01 M) enhances reaction rates in coupling steps .
  • Solvents : Glacial acetic acid improves solubility in cyclization reactions .
  • Temperature/pH : Maintain 60–80°C for imidazole formation and pH 7–8 for acetamide coupling to prevent side reactions .

Advanced: How can computational methods streamline reaction pathway design for derivatives?

Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

  • Predict intermediates : Identify low-energy transition states for sulfanyl linkage formation .
  • Optimize conditions : Machine learning models can analyze experimental datasets (e.g., from ) to recommend solvent-catalyst combinations .
  • Validate mechanisms : Compare computed IR/NMR spectra with experimental data (e.g., ) to confirm reaction pathways .

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the imidazole and thiazole rings. For example, aromatic protons appear at δ 7.2–8.1 ppm, while sulfanyl protons resonate near δ 3.5–4.0 ppm .
  • IR : Detect key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~530–550 Da) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize enzyme inhibition assays (e.g., fixed ATP concentrations for kinase studies) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate pharmacophores .
  • Dosage controls : Use molarity-based dosing instead of mass/volume to account for purity differences (e.g., 95% vs. 99% purity) .

Advanced: What methodologies ensure reproducibility in enzyme inhibition studies?

Answer:

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
  • Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
  • Triplicate runs : Repeat experiments under varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to assess robustness .

Basic: How to purify the compound and validate purity?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for high recovery .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves imidazole-thiazole byproducts .
  • HPLC : C18 column, 254 nm UV detection; >98% purity confirmed by single peak retention (~12 min) .

Advanced: What strategies elucidate the compound’s 3D conformation and binding modes?

Answer:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses (see for analogous structures) .
  • Molecular docking : AutoDock Vina simulates interactions with active sites (e.g., hydrogen bonding with thiazole nitrogen) .
  • SAR studies : Modify substituents (e.g., ethoxy to methoxy groups) and correlate with activity changes to map pharmacophores .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidation of sulfanyl group : Use inert atmosphere (N2_2) and antioxidants (e.g., BHT) in thiol coupling steps .
  • Imidazole ring opening : Avoid excess acid/base during pH adjustment; monitor via TLC (Rf_f ~0.4 in ethyl acetate) .
  • Acetamide hydrolysis : Maintain anhydrous conditions in DMF using molecular sieves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

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